molecular formula C26H20N2O2S B4697382 N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide

N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide

Cat. No. B4697382
M. Wt: 424.5 g/mol
InChI Key: PSMZGHHLPVSQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide, also known as FSN-047, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FSN-047 is a selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, gp130. This interaction is critical for the activation of STAT3, which plays a crucial role in various cellular processes such as cell proliferation, survival, and differentiation.

Mechanism of Action

N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide exerts its pharmacological effects by selectively inhibiting the protein-protein interaction between STAT3 and gp130. This interaction is critical for the activation of STAT3, which leads to the transcription of various genes involved in cell proliferation, survival, and differentiation. By inhibiting this interaction, N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide prevents the activation of STAT3 and downstream signaling pathways, leading to the suppression of tumor growth, immune cell activation, and inflammation.
Biochemical and physiological effects:
N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In immune cells, N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide has been shown to inhibit the activation of T cells and B cells, leading to the attenuation of autoimmune disorders. Furthermore, N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, leading to the suppression of inflammation.

Advantages and Limitations for Lab Experiments

N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has high selectivity and potency for the inhibition of STAT3 activation. However, N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide also has some limitations. It has low solubility in water, which can limit its use in in vivo experiments. Furthermore, N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide. One direction is to optimize the synthesis method to improve the yield and solubility of N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide. Another direction is to develop more potent and selective inhibitors of STAT3 activation. Furthermore, the therapeutic potential of N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide in various diseases such as cancer, autoimmune disorders, and inflammatory diseases needs to be further explored in preclinical and clinical studies. Finally, the safety and toxicity of N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide need to be evaluated in animal models and clinical trials.

Scientific Research Applications

N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The inhibition of STAT3 activation by N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide has been shown to suppress tumor growth and induce apoptosis in cancer cells. N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide has also been shown to attenuate the severity of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis by inhibiting the activation of immune cells. Furthermore, N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(9H-fluoren-2-ylcarbamothioyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2S/c1-30-24-15-17-7-3-2-6-16(17)14-23(24)25(29)28-26(31)27-20-10-11-22-19(13-20)12-18-8-4-5-9-21(18)22/h2-11,13-15H,12H2,1H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMZGHHLPVSQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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